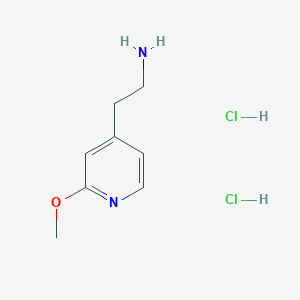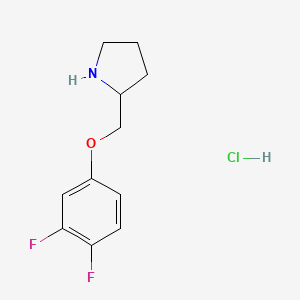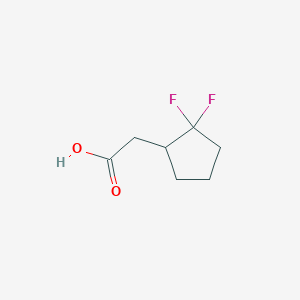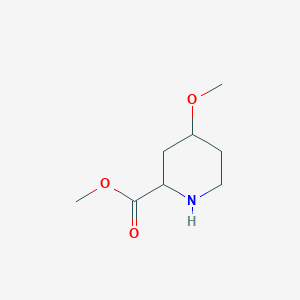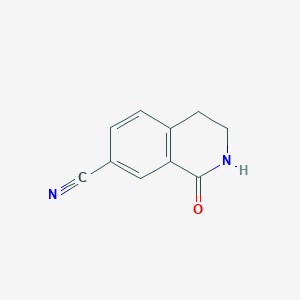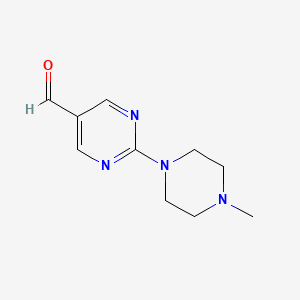
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
“2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C10H14N4O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 206.25 .Scientific Research Applications
Derivative Synthesis and Chemical Interactions
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde and related compounds have been studied for their unique chemical properties and reactions, leading to the synthesis of novel derivatives. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has been explored under various conditions, yielding derivatives like N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential applications in synthesizing biologically active compounds due to their structural uniqueness and reactivity (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Biological Activity and Potential Therapeutic Applications
The structure-activity relationships of 2-aminopyrimidine-containing ligands, including those with 4-methylpiperazin-1-yl substituents, have been extensively studied for their affinity towards histamine H4 receptors. These studies have identified compounds with potent in vitro activity and anti-inflammatory properties in animal models, underscoring the therapeutic potential of these derivatives in treating conditions related to inflammation and pain (Altenbach et al., 2008).
Chemical Binding and DNA Interaction Studies
Compounds with the 4-methylpiperazin-1-yl group, such as 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole, have been synthesized and evaluated as DNA ligands. These studies provide insights into the binding characteristics of these compounds with DNA, potentially leading to applications in molecular biology and genetics (Clark, Kelly, Martin, White, & Lobachevsky, 1998).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives, including those with 4-methylpiperazin-1-yl groups, has shown promise in anticancer and anti-inflammatory applications. These compounds have been synthesized and evaluated for their biological activities, indicating potential therapeutic uses in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including memory and learning. Therefore, the compound’s action on this pathway could have potential implications for the treatment of cognitive disorders such as Alzheimer’s disease .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, this compound could potentially enhance cognitive function . This could be particularly beneficial in conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is important for neurotransmission. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can affect cell signaling pathways, gene expression, and cellular metabolism. In other cell types, this compound may influence cell proliferation, differentiation, and apoptosis through its interactions with various signaling molecules and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition is a result of competitive and non-competitive interactions, as demonstrated by kinetic studies . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cognitive function by increasing acetylcholine levels . At higher doses, it may cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which can lead to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can influence metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, affecting its biochemical and cellular effects .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-13-2-4-14(5-3-13)10-11-6-9(8-15)7-12-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMACIFKHRQZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



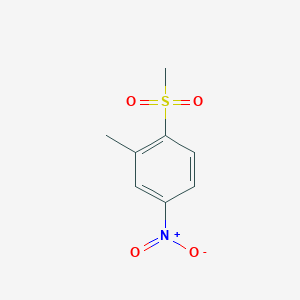
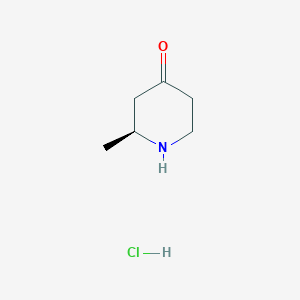
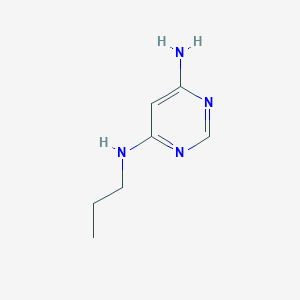
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
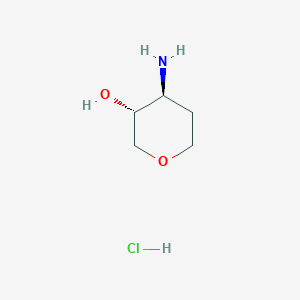
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
